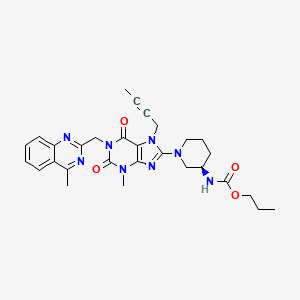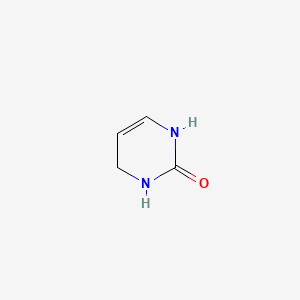
3,4-dihydro-1H-pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-1H-pyrimidin-2-one is a heterocyclic organic compound that belongs to the class of dihydropyrimidinones. It is a significant compound in medicinal chemistry due to its presence in various bioactive molecules. This compound is known for its diverse pharmacological properties, including antiviral, antibacterial, antitumor, anti-inflammatory, antihypertensive, and anti-epileptic activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 3,4-dihydro-1H-pyrimidin-2-one is the Biginelli reaction. This reaction involves the one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. Various catalysts can be used to enhance the reaction, including Lewis acids like hafnium triflate (Hf(OTf)4) and nano-cellulose/BF3/Fe3O4 . The reaction is typically carried out in ethanol or under solvent-free conditions to improve yield and efficiency .
Industrial Production Methods
In industrial settings, the Biginelli reaction is optimized for large-scale production by using efficient catalysts and environmentally friendly solvents. The use of heterogeneous catalysts, such as SO3H@imineZCMNPs, allows for easy recovery and reuse, making the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidinones.
Reduction: Reduction reactions can convert it into dihydropyrimidines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like nitric acid can be used for oxidation reactions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is common.
Substitution: Reagents such as alkyl halides and bases are used for substitution reactions.
Major Products
The major products formed from these reactions include substituted dihydropyrimidinones, pyrimidinones, and various functionalized derivatives .
Applications De Recherche Scientifique
3,4-Dihydro-1H-pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its role in enzyme inhibition and receptor binding.
Medicine: It is a core structure in many pharmaceutical drugs with antiviral, antibacterial, and antitumor properties.
Industry: It is used in the synthesis of agrochemicals and other industrial products .
Mécanisme D'action
The mechanism of action of 3,4-dihydro-1H-pyrimidin-2-one involves its interaction with various molecular targets and pathways. It acts as an inhibitor of enzymes and receptors, thereby modulating biological processes. For example, it has been shown to inhibit ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), which negatively regulates the anti-cancer Stimulator of Interferon Genes (STING) pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dihydropyrimidin-2-thione
- 3,4-Dihydropyrimidin-2-selone
- Pyrido[2,3-d]pyrimidin-2-one
Uniqueness
3,4-Dihydro-1H-pyrimidin-2-one is unique due to its versatile pharmacological properties and its ability to undergo various chemical reactions to form a wide range of derivatives. Its core structure is found in many bioactive molecules, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
10167-11-0 |
|---|---|
Formule moléculaire |
C4H6N2O |
Poids moléculaire |
98.10 g/mol |
Nom IUPAC |
3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H6N2O/c7-4-5-2-1-3-6-4/h1-2H,3H2,(H2,5,6,7) |
Clé InChI |
QGKGASXQTBQINX-UHFFFAOYSA-N |
SMILES canonique |
C1C=CNC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



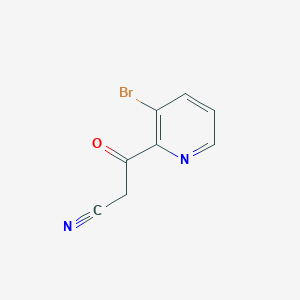
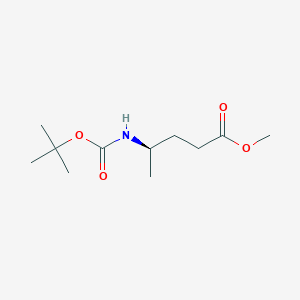
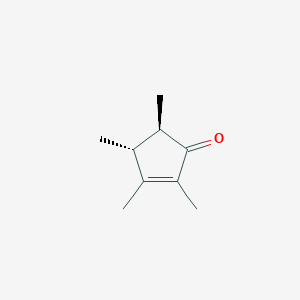
![trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol](/img/structure/B13351289.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13351295.png)
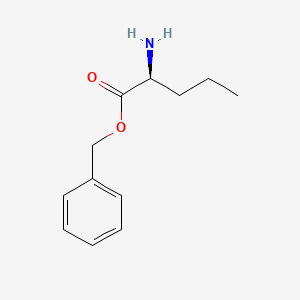
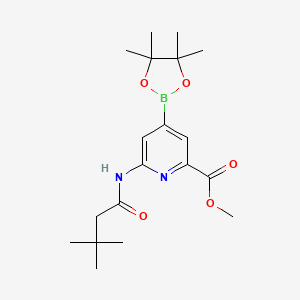

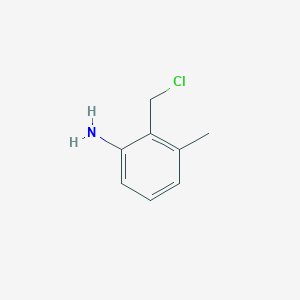
![6-(2-Methoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351309.png)
